REACTION_CXSMILES
|
[CH2:1]([C:16]1[CH:17]=[C:18]([CH:26]=[CH:27][CH:28]=1)[O:19][CH:20]([CH2:24][CH3:25])[C:21](O)=[O:22])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15].S(Cl)([Cl:31])=O>ClCCl>[CH2:1]([C:16]1[CH:17]=[C:18]([CH:26]=[CH:27][CH:28]=1)[O:19][CH:20]([CH2:24][CH3:25])[C:21]([Cl:31])=[O:22])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15]
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Name
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|
Quantity
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4.18 g
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Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCC)C=1C=C(OC(C(=O)O)CC)C=CC1
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Name
|
|
Quantity
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30 mL
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Type
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reactant
|
Smiles
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S(=O)(Cl)Cl
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Name
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|
Quantity
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50 mL
|
Type
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solvent
|
Smiles
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ClCCl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
under reflux on a steam-bath for 1 h
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Duration
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1 h
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Type
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TEMPERATURE
|
Details
|
to cool
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Type
|
DISTILLATION
|
Details
|
before being distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to leave a yellow oil
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Type
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DISTILLATION
|
Details
|
the solution was distilled under reduced pressure
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Type
|
CUSTOM
|
Details
|
to remove volatiles
|
Type
|
CUSTOM
|
Details
|
The residual 2-(3-pentadecylphenoxy)butanoyl chloride was used without further purification
|
Name
|
|
Type
|
|
Smiles
|
C(CCCCCCCCCCCCCC)C=1C=C(OC(C(=O)Cl)CC)C=CC1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |